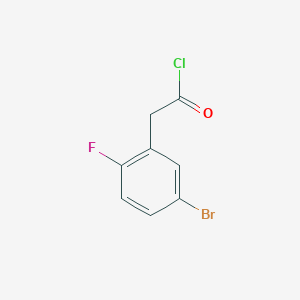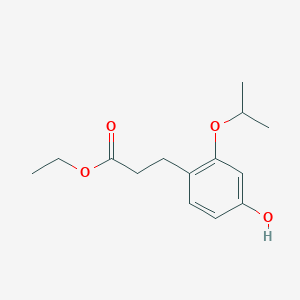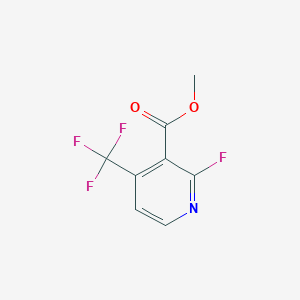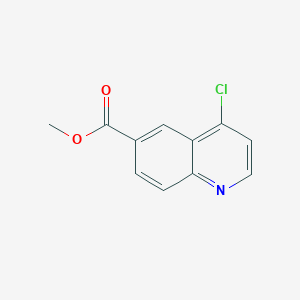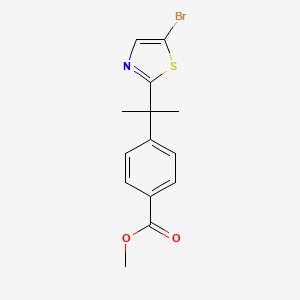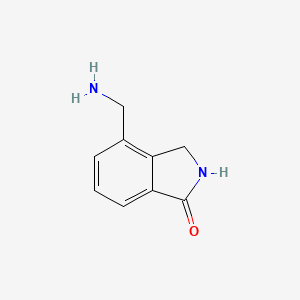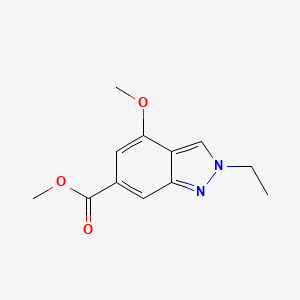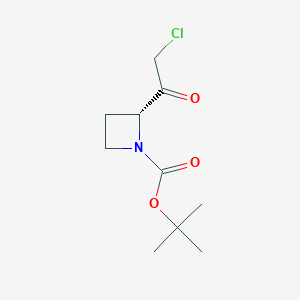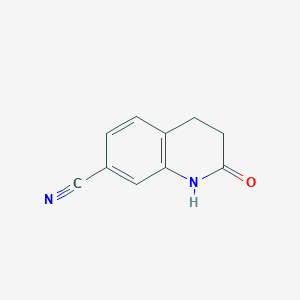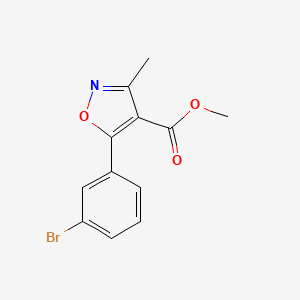
2-Cyclohexanesulfonyl-2-methyl-propionic acid
Übersicht
Beschreibung
2-Cyclohexanesulfonyl-2-methyl-propionic acid, commonly referred to as CMPA, is a synthetic organic compound composed of a cyclohexane ring, two methyl groups, and a sulfonyl group. It is an important building block for many organic compounds and has been studied extensively for its biochemical and physiological effects. CMPA has been used in a variety of scientific research applications, such as drug delivery, enzyme inhibitors, and cancer treatments.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Catalysis : The properties of 2-Cyclohexanesulfonyl-2-methyl-propionic acid are useful in the field of chemical synthesis. For example, the acid-catalyzed ring opening of substituted nopinones to cyclohexenones, as discussed by Coxon, Hydes, and Steel (1985), illustrates its potential in facilitating specific chemical reactions (Coxon, Hydes, & Steel, 1985).
Polymer Science and Engineering : In polymer science, this compound derivatives are explored for their unique properties. For instance, Yu et al. (2020) describe the use of a polyelectrolyte hydrogel, which includes derivatives of this compound, for creating materials with high stiffness and strength, potentially useful in biomedical and engineering fields (Yu et al., 2020).
Electrochemistry and Material Science : In the field of electrochemistry, research by Ranganathan and Kuo (1999) demonstrates the significant impact of treating electrodes with solvents, including cyclohexane, on electrode kinetics, adsorption, and capacitance, suggesting applications in the development of more efficient electrochemical devices (Ranganathan & Kuo, 1999).
Environmental Chemistry : The compound finds applications in environmental chemistry as well, such as in the adsorption studies of hazardous chemicals from water. Kamaraj et al. (2018) explored the use of zinc hydroxide for adsorbing 2-(2-methyl-4-chlorophenoxy) propionic acid from water, indicating its potential in environmental remediation and water purification technologies (Kamaraj et al., 2018).
Pharmaceutical and Biomedical Research : While this area often overlaps with drug usage, it's important to note that derivatives of this compound are explored for their potential in creating new pharmaceutical compounds. For example, the work by Schleusner et al. (2004) on synthesizing derivatives for use in allylation reactions highlights this aspect (Schleusner et al., 2004).
Eigenschaften
IUPAC Name |
2-cyclohexylsulfonyl-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4S/c1-10(2,9(11)12)15(13,14)8-6-4-3-5-7-8/h8H,3-7H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDJZGBRKPWFWJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)S(=O)(=O)C1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


